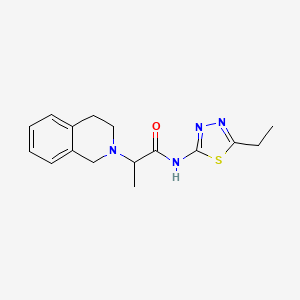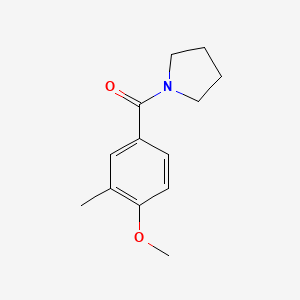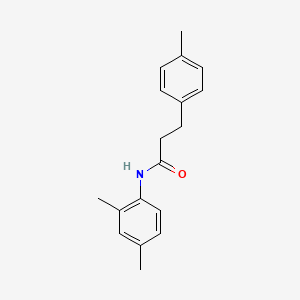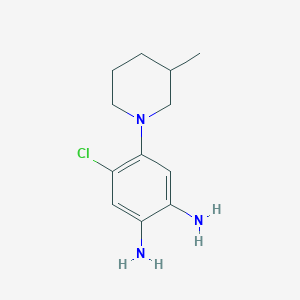
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the P2X family of ion channels that are activated by extracellular ATP. The P2X7 receptor is expressed on immune cells and plays a role in inflammation, pain, and cell death. A-804598 has been studied for its potential therapeutic applications in various diseases, including chronic pain, cancer, and neurodegenerative disorders.
Mechanism of Action
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide acts as a selective antagonist of the P2X7 receptor. By blocking the activation of this receptor, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide can modulate the release of pro-inflammatory cytokines and reduce inflammation. In addition, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide can inhibit the formation of pores in the cell membrane, which are associated with cell death and apoptosis.
Biochemical and physiological effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its analgesic and anti-inflammatory effects, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to reduce tumor growth and metastasis in animal models of cancer. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has several advantages for use in laboratory experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific modulation of this receptor without affecting other P2X receptors. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has some limitations for use in laboratory experiments. It is a small molecule that may have off-target effects, and its effects may vary depending on the animal model and disease being studied.
Future Directions
There are several future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. One area of interest is the potential use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their anti-cancer effects. Another area of interest is the potential use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide in combination with other analgesics to treat chronic pain. Additionally, further research is needed to understand the long-term effects of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide on the immune system and other physiological processes.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has also been studied for its potential anti-cancer effects, as the P2X7 receptor has been implicated in tumor growth and metastasis. Additionally, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-3-14-18-19-16(22-14)17-15(21)11(2)20-9-8-12-6-4-5-7-13(12)10-20/h4-7,11H,3,8-10H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDBNXDPVCPORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4434240.png)
![N-[2-(benzyloxy)phenyl]-2-furamide](/img/structure/B4434243.png)

![1-(2-fluorophenyl)-4-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4434262.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4434270.png)
![methyl 4-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4434275.png)
![1-benzyl-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4434284.png)

![3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4434297.png)
![1-(4-methoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4434309.png)
![2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4434324.png)


![4-[(2-methoxyethyl)thio]-2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434345.png)